2-amino-3-(1H-1,2,4-triazol-3-yl)propanoicacidhydrochloride
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Overview
Description
2-amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid hydrochloride is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group, a triazole ring, and a propanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid hydrochloride typically involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . Another method involves the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the use of microwave irradiation for the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides suggests a scalable approach for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The oxidation of N-protected β-aminoalcohol by potassium permanganate.
Substitution: The nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation and aminoguanidine hydrochloride for substitution reactions . Microwave irradiation is often employed to facilitate these reactions .
Major Products
The major products formed from these reactions include N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides and other triazole-fused heterocycles .
Scientific Research Applications
2-amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid hydrochloride involves its interaction with various molecular targets and pathways. For example, it has been reported to inhibit kinases and lysine-specific demethylase 1, which are involved in various cellular processes . The exact molecular pathways and targets are still under investigation, but its ability to interact with these enzymes suggests potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives such as 3-amino-1,2,4-triazole and 2-amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride .
Uniqueness
What sets 2-amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid hydrochloride apart is its unique combination of an amino group, a triazole ring, and a propanoic acid moiety. This structure allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C5H9ClN4O2 |
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Molecular Weight |
192.60 g/mol |
IUPAC Name |
2-amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C5H8N4O2.ClH/c6-3(5(10)11)1-4-7-2-8-9-4;/h2-3H,1,6H2,(H,10,11)(H,7,8,9);1H |
InChI Key |
FLLXZQKPJMRHHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=N1)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
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